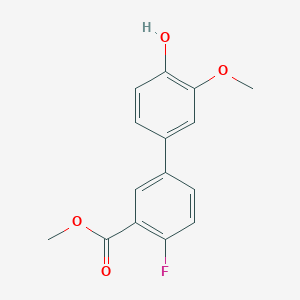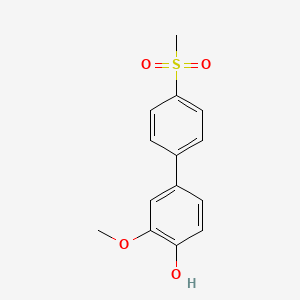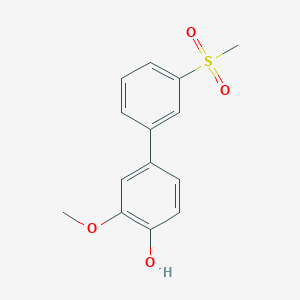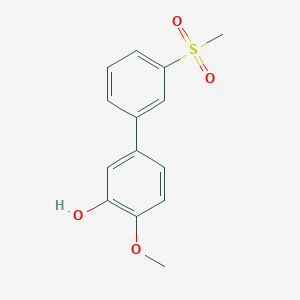
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%
Übersicht
Beschreibung
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, also known as 5-(3,5-Dicarboxyphenyl)-2-hydroxybenzaldehyde, is an aromatic compound commonly used in scientific research. It is a white solid that is soluble in water and ethanol, and is characterized by its strong odor. Its molecular formula is C12H10O4 and it has a molecular weight of 218.2 g/mol. 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol is widely used in scientific studies due to its unique properties, such as its solubility in aqueous solutions, its low cost, and its ability to react with other compounds.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an anti-inflammatory agent, reducing inflammation and promoting healing. Additionally, it may act as an antimicrobial agent, inhibiting the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol are not fully understood. However, it is believed to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it may have a role in the regulation of cellular metabolism, as it has been shown to reduce the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol in laboratory experiments include its low cost, its solubility in aqueous solutions, and its ability to react with other compounds. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is a powerful antioxidant, and therefore care should be taken when handling and storing it. Additionally, it is important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.
Zukünftige Richtungen
Future research should focus on the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol. Additionally, further research should be conducted to better understand its mechanism of action and its potential applications in the synthesis of polymeric materials and pharmaceuticals. Additionally, further research should be conducted to explore its potential role in the regulation of cellular metabolism and its ability to reduce inflammation and oxidative damage. Finally, further research should be conducted to identify potential side effects and toxicity associated with 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol.
Synthesemethoden
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is synthesized by a two-step method. The first step involves the reaction of 3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenylacetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-methoxyphenol and water. The second step involves the oxidation of the 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-methoxyphenol with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite. This reaction produces 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-hydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is widely used in scientific research due to its unique properties, such as its solubility in aqueous solutions and its low cost. It is used in a variety of applications, including the synthesis of dyes, the production of polymeric materials, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymeric materials for use in biomedical applications, such as drug delivery systems. Additionally, 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is used in the synthesis of organic compounds, such as polymers and resins.
Eigenschaften
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-21-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXCNPNMBQYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685764 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol | |
CAS RN |
1261968-54-0 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















